molecular formula C18H15N3S2 B13947235 5-(1-benzothiophen-3-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

5-(1-benzothiophen-3-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13947235
M. Wt: 337.5 g/mol
InChI Key: BLFZQOALYDYPGD-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 5-benzo[b]thien-3-yl-4-(3,5-dimethylphenyl)-2,4-dihydro- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the broader class of triazole derivatives, which are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-triazole-3-thione derivatives typically involves the cyclization of hydrazinecarbothioamides in the presence of basic media. Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and sodium bicarbonate . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or water, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole derivatives .

Scientific Research Applications

3H-1,2,4-Triazole-3-thione derivatives have a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.

    Medicine: Investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3H-1,2,4-triazole-3-thione derivatives involves their interaction with various molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the particular biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazole-3-thione derivatives are unique due to their ability to form stable complexes with various metal ions, which can enhance their biological activity. Additionally, the presence of the benzo[b]thien-3-yl and 3,5-dimethylphenyl groups provides additional sites for functionalization, allowing for the development of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C18H15N3S2

Molecular Weight

337.5 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-4-(3,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15N3S2/c1-11-7-12(2)9-13(8-11)21-17(19-20-18(21)22)15-10-23-16-6-4-3-5-14(15)16/h3-10H,1-2H3,(H,20,22)

InChI Key

BLFZQOALYDYPGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CSC4=CC=CC=C43)C

Origin of Product

United States

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